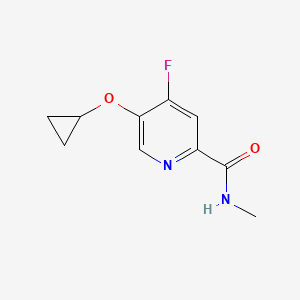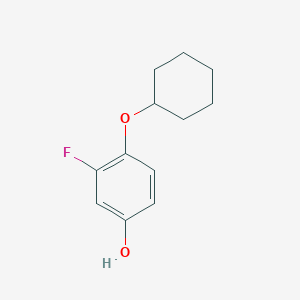![molecular formula C10H8F3NO2 B14847938 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone CAS No. 1393567-41-3](/img/structure/B14847938.png)
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound with the molecular formula C10H8F3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the acetyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The bromopyridine is treated with a strong base such as sec-butyllithium at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mécanisme D'action
The mechanism of action of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the trifluoromethyl group, leading to different chemical and biological properties.
2-trifluoromethyl-5-acetylpyridine: Another related compound with variations in the position of the acetyl and trifluoromethyl groups, affecting its reactivity and applications.
Propriétés
Numéro CAS |
1393567-41-3 |
|---|---|
Formule moléculaire |
C10H8F3NO2 |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
1-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)7-3-8(6(2)16)14-9(4-7)10(11,12)13/h3-4H,1-2H3 |
Clé InChI |
YFAZBDNPLQKYRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)









![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)


